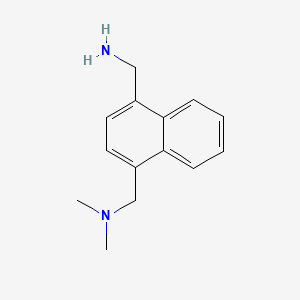
1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with an aminomethyl group and a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the aminomethyl group at the 4-position.
Amination: The naphthalene derivative is then subjected to amination to introduce the amino group.
Dimethylation: Finally, the amino group is dimethylated to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace one or more substituents on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Amines and alcohols are common reduction products.
Substitution Products: Different substituted naphthalene derivatives can be obtained.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Naphthalene derivatives: Other naphthalene-based compounds with different substituents.
Aminomethyl compounds: Compounds containing the aminomethyl group in various positions.
Uniqueness: 1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine stands out due to its specific structural features and the presence of both an aminomethyl and a dimethylamino group, which contribute to its unique chemical properties and applications.
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
[4-[(dimethylamino)methyl]naphthalen-1-yl]methanamine |
InChI |
InChI=1S/C14H18N2/c1-16(2)10-12-8-7-11(9-15)13-5-3-4-6-14(12)13/h3-8H,9-10,15H2,1-2H3 |
InChI Key |
QXXMDIZOHCEHHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C2=CC=CC=C12)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)
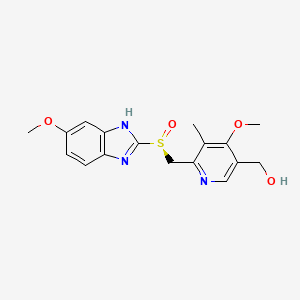


![(S)-6-Chloro-4-(cyclopropylethynyl)-7-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15354844.png)
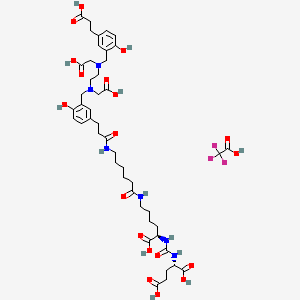
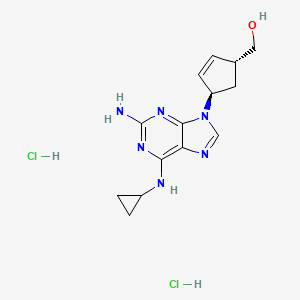
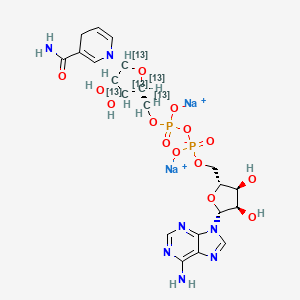

![2-(5-Hydroxy-1H-pyrazol-4-yl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B15354870.png)
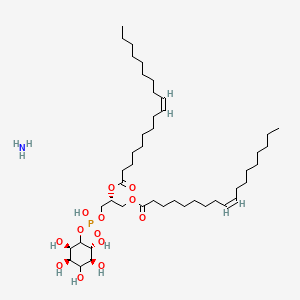
![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)
